N-(3-methoxypropyl)-N-methylcarbamoyl chloride
Description
Properties
Molecular Formula |
C6H12ClNO2 |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C6H12ClNO2/c1-8(6(7)9)4-3-5-10-2/h3-5H2,1-2H3 |
InChI Key |
QBYCTQAOMLGTLG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCOC)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Reaction of Amine with Triphosgene
The most straightforward approach involves reacting a primary amine with triphosgene (bis(trichloromethyl) carbonate), which acts as a safer alternative to phosgene, to produce carbamoyl chlorides directly. This method is advantageous due to its operational simplicity, safety profile, and high yield potential.
$$
\text{N-methyl-3-aminopropyl} + \text{triphosgene} \rightarrow \text{N-(3-methoxypropyl)-N-methylcarbamoyl chloride}
$$
- Dissolve N-methyl-3-aminopropyl in an inert solvent such as dichloromethane or benzene.
- Cool the mixture to 0–5°C to control exothermicity.
- Add triphosgene slowly under stirring, maintaining low temperature.
- Allow the reaction to proceed under reflux for several hours to ensure complete conversion.
- The reaction mixture is then washed with water or dilute acid to remove byproducts, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
According to patent US4012436A, carbamoyl chlorides can be efficiently prepared by reacting amines with triphosgene, with yields often exceeding 80%. The process is noted for producing high-purity products free of urea impurities, which are common in phosgene-based syntheses.
| Parameter | Conditions | Yield | Notes |
|---|---|---|---|
| Amine used | N-methyl-3-aminopropyl | >85% | Solvent: Dichloromethane |
| Temperature | 0–5°C during addition | — | Exothermic control |
| Reaction time | 4–6 hours | — | Reflux period |
| Purity | >98% | — | Confirmed via NMR and chromatography |
In Situ Generation of Carbamoyl Chloride via Phosgene Reaction
An alternative involves generating the carbamoyl chloride in situ by reacting the amine with phosgene or its derivatives, such as triphosgene, under controlled conditions. This method minimizes handling of hazardous reagents and allows for immediate use of the intermediate.
- Dissolve N-methyl-3-aminopropyl in an appropriate solvent (e.g., benzene or toluene).
- Cool the mixture to 0–8°C.
- Bubble phosgene or generate phosgene in situ from triphosgene and a suitable chlorinating reagent.
- Add the amine slowly, maintaining low temperature to prevent side reactions.
- After completion, quench excess phosgene with aqueous sodium hydroxide.
- Extract the product with organic solvent, dry, and purify.
Patents such as WO2007080430A1 describe this process, emphasizing the avoidance of free phosgene and urea formation. The process yields high-purity carbamoyl chlorides suitable for subsequent reactions.
| Parameter | Conditions | Yield | Notes |
|---|---|---|---|
| Chlorinating agent | Phosgene or triphosgene | 75–90% | In situ generation preferred |
| Temperature | 0–8°C | — | To suppress side reactions |
| Reaction time | 2–4 hours | — | Complete conversion confirmed by TLC |
Alternative Synthesis via Carbamoyl Chloride Precursors
In some cases, carbamoyl chlorides are synthesized indirectly by first forming carbamic acids or esters, followed by chlorination. This approach is less common for N-(3-methoxypropyl)-N-methyl derivatives but can be adapted with suitable intermediates.
- Prepare carbamic acid derivatives from amines and carbon dioxide or other carbonyl sources.
- Chlorinate the carbamic acid or ester with reagents such as oxalyl chloride or thionyl chloride.
- Purify the resultant carbamoyl chloride.
While specific data for this compound are limited, this method is well-established in carbamate chemistry literature for analogous compounds.
| Parameter | Conditions | Yield | Notes |
|---|---|---|---|
| Chlorinating reagent | Oxalyl chloride | Variable | Requires careful control |
| Reaction temperature | 0–25°C | — | Side reactions possible |
Summary of Key Factors in Preparation
| Factor | Consideration | Impact |
|---|---|---|
| Choice of chlorinating reagent | Triphosgene preferred for safety | High yield, fewer impurities |
| Temperature | Maintain low (0–8°C) | Minimize side reactions |
| Solvent | Dichloromethane, benzene | Solvent stability and safety |
| Purification | Chromatography, distillation | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-N-methylcarbamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted carbamates.
Hydrolysis: In the presence of water, it can hydrolyze to form N-(3-methoxypropyl)-N-methylcarbamate and hydrochloric acid.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Bases: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Solvents: Organic solvents such as dichloromethane, chloroform, or tetrahydrofuran are typically used to dissolve the reactants and facilitate the reaction.
Major Products Formed
The major products formed from the reactions of this compound include substituted carbamates, which have various applications in pharmaceuticals, agrochemicals, and polymer industries.
Scientific Research Applications
N-(3-methoxypropyl)-N-methylcarbamoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules and the study of enzyme mechanisms.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-N-methylcarbamoyl chloride involves the formation of covalent bonds with nucleophiles. The carbamoyl chloride group is highly reactive and can form stable carbamate linkages with various nucleophiles. This reactivity makes it useful in the modification of biomolecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxypropyl)acrylamide: This compound is used in the creation of polymer gel dosimeters for radiotherapy.
N-(Hydroxymethyl)acrylamide: Used in radiation therapy as a polymer gel dosimeter.
Uniqueness
N-(3-methoxypropyl)-N-methylcarbamoyl chloride is unique due to its specific reactivity and the ability to form stable carbamate linkages. This makes it particularly useful in applications where stable covalent modifications are required.
Biological Activity
N-(3-methoxypropyl)-N-methylcarbamoyl chloride is a carbamoyl chloride derivative that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and comprehensive research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C6H12ClN2O2
- CAS Number: 42252-34-6
The synthesis of this compound typically involves the reaction of N-methylcarbamic acid with 3-methoxypropylamine, followed by chlorination to yield the final product. This compound is characterized by its reactivity as a carbamoyl chloride, which allows for further derivatization into various biologically active molecules.
Biological Activity Overview
This compound exhibits several biological activities that are primarily linked to its role as an intermediate in the synthesis of bioactive compounds. The following sections summarize key findings from recent studies.
-
Inflammatory Response Modulation:
Research indicates that carbamoyl chlorides can influence inflammatory pathways. For instance, compounds derived from carbamoyl chlorides have been shown to inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. This inhibition leads to decreased production of pro-inflammatory cytokines such as IL-1β and IL-18, which are implicated in various inflammatory diseases . -
Antimicrobial Activity:
Carbamoyl chlorides, including derivatives like this compound, have demonstrated potential as antimicrobial agents. They can be transformed into more complex structures that exhibit significant activity against bacterial pathogens, including Mycobacterium tuberculosis . -
Cytotoxic Effects:
Preliminary studies suggest that certain derivatives may exhibit cytotoxicity against cancer cell lines. For example, related compounds have shown IC50 values indicating moderate cytotoxicity against non-small-cell lung carcinoma cells . Further investigation into the specific cytotoxic mechanisms of this compound is warranted.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Inflammatory Modulation | Inhibition of IL-1β production | |
| Antimicrobial | Activity against Mycobacterium tuberculosis | |
| Cytotoxicity | Moderate effects on NSCLC cell lines |
Detailed Research Findings
-
Study on Inflammatory Modulation:
In vitro studies demonstrated that this compound significantly reduced IL-1β levels in activated microglia cells (BV2 model), suggesting its potential as an anti-inflammatory agent . -
Antimicrobial Efficacy:
A series of derivatives from carbamoyl chlorides were synthesized and tested for their antimicrobial properties. One study identified a derivative with a minimum inhibitory concentration (MIC) of 1.56 μM against Mycobacterium tuberculosis, indicating promising activity for further development . -
Cytotoxicity Assessment:
Cytotoxicity assays revealed that certain derivatives exhibited IC50 values ranging from 10 to 20 μg/mL against various cancer cell lines, highlighting their potential for therapeutic applications in oncology .
Q & A
Q. What are the recommended synthetic routes for N-(3-methoxypropyl)-N-methylcarbamoyl chloride, and how can reaction conditions be optimized?
Methodology :
- Substitution Reaction : Analogous to the synthesis of N-(3-fluoropropyl)-N-methylcarbamoyl chloride (), the methoxypropyl variant can be synthesized via nucleophilic substitution. Replace 3-fluoropropyl alcohol with 3-methoxypropyl alcohol and react with N-methylcarbamoyl chloride in anhydrous dichloromethane or tetrahydrofuran at 0–25°C.
- Purification : Distillation or column chromatography (e.g., silica gel) is recommended, as used in carbamoyl chloride derivatives (). Monitor reaction progress via TLC or NMR spectroscopy.
- Optimization : Adjust stoichiometry (1:1 molar ratio of alcohol to carbamoyl chloride) and solvent polarity to minimize byproducts. Use inert atmospheres to prevent hydrolysis.
Q. How can the structure of this compound be validated experimentally?
Methodology :
- Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methoxy protons at δ ~3.3 ppm, methyl groups at δ ~2.8–3.1 ppm) ().
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHClNO).
- Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios to confirm purity.
Advanced Research Questions
Q. How do electronic effects of the methoxy group influence the reactivity of this compound in nucleophilic acyl substitution?
Methodology :
- Computational Studies : Apply density functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) to analyze electron density distribution and transition states (). Compare with analogs (e.g., fluoropropyl or unsubstituted propyl derivatives) to quantify methoxy’s electron-donating effects.
- Kinetic Experiments : Measure reaction rates with amines/thiols in varying solvents. Correlate Hammett parameters (σ) of substituents to activation energies.
Q. What intermolecular interactions dominate the crystal packing of carbamoyl chloride derivatives, and how do they affect stability?
Methodology :
- X-ray Crystallography : Analyze hydrogen-bonding networks (e.g., N–H⋯O, C–H⋯O) as observed in N-methylcarbamoyl phenyl derivatives (). For N-(3-methoxypropyl) variants, assess methoxy’s role in forming weak C–H⋯O interactions.
- Thermogravimetric Analysis (TGA) : Compare melting points and decomposition temperatures with/without stabilizing interactions.
Q. How can contradictions in spectroscopic data for this compound be resolved?
Methodology :
- Dynamic NMR : Investigate rotational barriers of the methoxypropyl chain if split peaks or broadening occur in -NMR (e.g., at low temperatures).
- DFT-NMR Predictions : Simulate chemical shifts using Gaussian09 or ORCA with solvent models (PCM) to validate assignments ().
Methodological Considerations
Q. What computational approaches are suitable for predicting the hydrolysis mechanism of this compound?
Methodology :
- Reaction Pathway Modeling : Use DFT (e.g., M06-2X/6-311++G(d,p)) to map hydrolysis steps in aqueous or acidic conditions. Include explicit solvent molecules to model proton transfer ().
- Kinetic Isotope Effects (KIE) : Compare ratios experimentally and computationally to identify rate-determining steps.
Q. How can the compound’s utility in synthesizing bioactive molecules (e.g., pesticides) be systematically evaluated?
Methodology :
- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., varying alkyl chain length or substituents) and test insecticidal activity against lepidopteran pests, as done for carbamoyl-containing insecticides ().
- Crystallographic Screening : Co-crystallize with target enzymes (e.g., acetylcholinesterase) to study binding modes ().
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
Methodology :
- Ventilation : Use fume hoods to avoid inhalation of volatile chloride byproducts ().
- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles; avoid contact with skin/eyes due to potential lachrymatory effects ().
- Quenching : Neutralize spills with sodium bicarbonate, as recommended for reactive acyl chlorides ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
